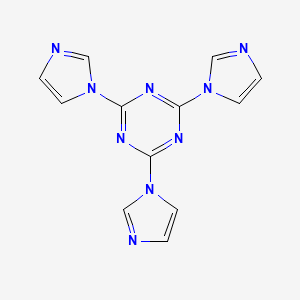

2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

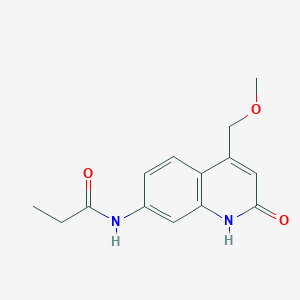

“2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine” is a compound that contains both imidazole and triazine rings. Imidazole is a five-membered planar ring, which is soluble in water and present in many important biological building blocks, such as histidine and the related hormone histamine. Triazine is a six-membered planar ring, containing three nitrogen atoms and three carbon atoms at alternate points .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of alternating single and double bonds within the imidazole and triazine rings, which might contribute to its chemical reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the imidazole and triazine rings. The nitrogen atoms in these rings are likely to be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazole and triazine rings. For example, the compound is likely to have a planar structure and may participate in pi stacking interactions .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of Purines: A study by Iaroshenko et al. (2011) described the synthesis of functionalized purines using 1,3,5-triazine and 2,4,6-tri(trifluoromethyl)-1,3,5-triazine, which are fundamental for ADA inhibitor preparation (Iaroshenko et al., 2011).

- Coordination Networks: Zheng et al. (2008) explored the formation of CdI2-type coordination networks from a rigid triangular ligand involving 2,4,6-tri(1H-imidazol-1-yl)-1,3,5-triazine, indicating high thermostability and potential porosity (Zheng et al., 2008).

Pharmacological Applications

- Cytotoxic Activity: Arulmurugan and Kavitha (2013) synthesized novel heterocyclic compounds including this compound derivatives, demonstrating potent cytotoxicity against human cancer cell lines (Arulmurugan & Kavitha, 2013).

- Nucleic Acid Binding Agents: Spychała et al. (1994) reported the synthesis of diaryltriazines, including derivatives of this compound, with strong DNA binding properties and potential as topoisomerase II inhibitors (Spychała et al., 1994).

Material Science and Luminescence

- Photoluminescence: Bhat and Iftikhar (2019) synthesized high quantum efficiency complexes using this compound, showing potential for pure-red emitting applications (Bhat & Iftikhar, 2019).

Solid State Chemistry

- Structural Analysis in Solid State: Alkorta et al. (2018) determined the structures of 2,4,6-tris(1H–pyrazol-1-yl)-1,3,5-triazine in the solid state, providing insights into its polymorphs and pseudopolymorphs (Alkorta et al., 2018).

Antifungal Applications

- Antifungal Dendrimers: Vembu et al. (2016) synthesized 1,3,5-triazine core containing tetrazole dendrimers, exhibiting moderate to excellent antifungal activities (Vembu, Pazhamalai, & Gopalakrishnan, 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,4,6-tri(imidazol-1-yl)-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N9/c1-4-19(7-13-1)10-16-11(20-5-2-14-8-20)18-12(17-10)21-6-3-15-9-21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGAYRKEBXJPJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)

![2-Methyl-1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2913762.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)

![[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2913768.png)

![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)